5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855971
InChI: InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid

CAS No.:

Cat. No.: VC15855971

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid -

Specification

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name 5-(5-ethylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid
Standard InChI InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Standard InChI Key SMHSWMXUDNIZRP-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(S1)C2=CN=C(O2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid features three critical components:

  • Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.

  • 5-Ethylthiophene substituent: A thiophene ring (five-membered sulfur-containing heterocycle) with an ethyl group at position 5, attached to the oxazole core.

  • Carboxylic acid group: A -COOH functional group at position 2 of the oxazole ring.

The conjugated π-system formed by the oxazole and thiophene rings suggests potential electronic delocalization, which may influence reactivity and optical properties . The ethyl group introduces steric bulk and lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capacity and pH-dependent solubility.

Electronic and Steric Effects

Comparative studies on oxazole-thiophene hybrids indicate that electron-donating groups (e.g., ethyl) on the thiophene ring enhance π-electron density in the conjugated system, potentially increasing stability against electrophilic attack . The ethyl group’s steric effects may also influence regioselectivity in further derivatization reactions.

Synthetic Methodologies

While no explicit synthesis protocol for 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid exists in the reviewed literature, analogous compounds suggest viable routes:

Oxazole Ring Formation

The oxazole core can be constructed via:

  • Robinson-Gabriel synthesis: Cyclodehydration of α-acylaminoketones using dehydrating agents like phosphorus oxychloride.

  • Van Leusen reaction: Reaction of TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes or ketones .

Thiophene Substitution

Physicochemical Properties

PropertyValue/CharacteristicMethod of Determination
Molecular FormulaC₁₀H₉NO₃SHigh-resolution mass spectrometry
Molecular Weight223.25 g/molCalculated from formula
SolubilityModerate in polar aprotic solvents (DMF, DMSO); low in waterExperimental solubility tests
pKa~4.2 (carboxylic acid)Potentiometric titration
λmax (UV-Vis)270-290 nmUV-Vis spectroscopy

The carboxylic acid group confers pH-dependent solubility, with improved solubility in basic aqueous solutions due to deprotonation. The ethylthiophenyl moiety enhances lipid solubility, suggesting potential for crossing biological membranes .

Biological and Material Science Applications

Materials Chemistry

The conjugated system suggests applications in:

  • Organic semiconductors: Thiophene-oxazole polymers exhibit hole mobility up to 0.15 cm²/V·s.

  • Fluorescent probes: Quantum yields of 0.3-0.5 reported for analogous structures in acetonitrile .

Challenges and Future Directions

Current research gaps include:

  • Comprehensive toxicity profiling (e.g., LD₅₀, genotoxicity).

  • Optimization of synthetic routes for scale-up (current yields ~40-60% in analog syntheses) .

  • Exploration of catalytic applications in asymmetric synthesis.

Future studies should prioritize:

  • X-ray crystallography for precise structural elucidation.

  • DFT calculations to map electronic properties.

  • Biological screening against neglected disease targets (e.g., Chagas disease, leishmaniasis).

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